Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (400 MHz, CDCl₃) reveals distinct signals:
- δ 3.76 ppm (s, 3H) : Methyl ester group
- δ 3.52–3.45 ppm (m, 2H) : Methylene protons adjacent to the spiro nitrogen
- δ 2.95–2.88 ppm (m, 2H) : Axial protons of the azetidine ring
- δ 1.82–1.65 ppm (m, 6H) : Cyclohexane ring protons
¹³C NMR (101 MHz, CDCl₃) key assignments:
Infrared (IR) Absorption Signatures
IR spectroscopy (KBr pellet) identifies critical functional groups:
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 199.25 : Molecular ion peak [M]⁺
- m/z 142.08 : Loss of COOCH₃ (–57.17 Da)
- m/z 84.04 : Spiro ring cleavage yielding C₄H₆NO⁺
- m/z 56.03 : Azetidine ring fragment [C₃H₆N]⁺.
Computational Modeling of 3D Conformations
Density Functional Theory (DFT) Optimized Geometry
B3LYP/6-311++G(d,p) calculations show the spiro junction adopts a near-perpendicular dihedral angle of 88.7° between the oxane and azetidine rings. The ester group exhibits partial conjugation with the oxane oxygen, resulting in a C=O bond length of 1.21 Å versus 1.34 Å for the adjacent C-O bond.
Torsional Angle Analysis of the Spiro Core
Key torsional parameters include:
- θ₁ (C3-C4-O7-C8) : –62.3°
- θ₂ (N2-C1-C4-C5) : 154.8°
- θ₃ (C9-C10-O7-C8) : 117.6°
These angles minimize steric strain while maintaining orbital overlap between the heteroatoms and adjacent carbons. The nitrogen lone pair aligns antiperiplanar to the spiro carbon, enhancing ring stability.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)8-5-11-6-10(8)3-2-4-14-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
WRZVLNFZCAJZJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC12CCCOC2 |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis via Brominated Intermediate (Adapted from Related Spirocyclic Systems)
Although direct literature on this compound is limited, a closely related synthetic approach for tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate provides a valuable blueprint. This method can be adapted for the preparation of the methyl ester derivative with modifications in esterification steps.
Step 1: Formation of 3-allyl-3-hydroxyazetidine-1-carboxylate
- Starting material: 1-BOC-3-oxoidene-azetidine (a protected azetidine ketone)
- Reagents: Allyl bromide and zinc powder or allyl Grignard reagent
- Solvent: Tetrahydrofuran (THF) and water mixture
- Conditions: 10–20 °C, controlled addition
- Outcome: Nucleophilic addition of allyl group to ketone, yielding a tertiary alcohol intermediate
Step 2: Bromination of the Allyl Alcohol Intermediate
- Reagents: Liquid bromine
- Solvent: Dichloromethane (DCM)
- Conditions: -30 to -10 °C, 2 hours
- Outcome: Formation of dibromopropyl-substituted hydroxyazetidine ester
Step 3: Cyclization to Form Spirocyclic Core
- Reagents: Potassium carbonate (base)
- Solvent: Acetonitrile
- Conditions: 82 °C, overnight (12–16 hours)
- Outcome: Intramolecular nucleophilic substitution leading to spirocyclic ring closure, producing tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with ~80% yield
| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Product Description |
|---|---|---|---|---|---|---|---|
| 1 | 1-BOC-3-oxoidene-azetidine | Allyl bromide + Zn powder or allyl Grignard | THF + H2O | 10–20 °C | Dropwise add. | - | 3-allyl-3-hydroxyazetidine-1-carboxylate (tert-butyl ester) |
| 2 | Step 1 product | Liquid bromine | DCM | -30 to -10 °C | 2 hours | 85 | tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate |
| 3 | Step 2 product | Potassium carbonate | Acetonitrile | 82 °C | 12–16 hours | 80 | tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Note: For methyl ester formation, the tert-butyl protecting group can be replaced or removed post-synthesis using acidic cleavage or transesterification methods to yield this compound.
Alternative Synthetic Routes via Grignard Addition and Epoxidation
A related approach involves the use of N-Boc-3-piperidone derivatives and homoallyl Grignard reagents to build spirocyclic scaffolds, which can be tailored to the 7-oxa-2-azaspiro[4.5]decane core:
- Grignard reagent addition to N-Boc-3-piperidone forms a tertiary alcohol intermediate. The presence of cerium chloride (CeCl3) improves yield and selectivity.
- Subsequent epoxidation with meta-chloroperoxybenzoic acid (mCPBA) at ambient temperature leads to spirocyclic alcohols as a mixture of diastereomers.
- These intermediates can be further manipulated via lithiation, formylation, reduction, or oxidation to introduce the carboxylate functionality at the desired position.
- This method offers stereochemical control and access to diverse spirocyclic derivatives.
General Organic Synthesis Techniques for Spirocyclic Lactams and Esters
Patent literature describes the synthesis of 1-oxa-3-azaspiro[4.5]decanes via:
- Reduction of keto intermediates using sodium cyanoborohydride, sodium borohydride, or sodium triacetoxyborohydride in non-protic solvents such as dichloromethane.
- Use of titanium-based reagents (e.g., titanium tetraisopropoxide) and acetic acid to facilitate reductive amination or cyclization steps.
- Extraction and purification via standard organic workup techniques including drying over sodium sulfate and vacuum evaporation.
Analytical Characterization and Yield Optimization
Nuclear Magnetic Resonance (NMR) Data
- Proton NMR (400 MHz, CDCl3) of intermediates and final products shows characteristic multiplets for spirocyclic methine and methylene protons between δ 4.0–4.5 ppm, and singlets for methyl ester groups around δ 3.7 ppm.
- Coupling constants and multiplicity patterns confirm the ring junction and substitution pattern.
Yield and Purity
- The three-step bromination and cyclization route provides overall yields of approximately 65–70% after purification.
- Reaction conditions such as temperature control, solvent choice, and reagent stoichiometry critically influence yield and selectivity.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| 3-Step Bromination & Cyclization | Allyl bromide, Zn, Br2, K2CO3 | Nucleophilic addition, bromination, cyclization | Scalable, high yield, straightforward | Requires low temperature control |
| Grignard Addition & Epoxidation | Homoallyl Grignard, CeCl3, mCPBA | Nucleophilic addition, epoxidation | Stereochemical control, versatile | Multi-step, moderate yields |
| Reductive Amination & Cyclization | NaBH4, Ti(OiPr)4, AcOH | Reduction, cyclization | Mild conditions, broad substrate scope | Requires careful reagent handling |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues
The following compounds share the spiro[4.5]decane core but differ in substituents, heteroatom positions, and functional groups:
Key Observations :
- Substituent Effects : The methyl carboxylate group in the target compound enhances lipophilicity compared to the oxalate salt (7-oxa-2-azaspiro[4.5]decane oxalate) .
Biological Activity
Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate, a compound belonging to the spirocyclic class of heterocycles, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 1603047-88-6
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Minimum Inhibitory Concentrations (MICs) :
-
Mechanism of Action :
- The compound acts by inhibiting bacterial topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition disrupts bacterial cell division and leads to cell death.
- Structural analysis of the compound in complex with bacterial topoisomerases revealed specific binding interactions that contribute to its efficacy .
Study 1: Efficacy Against MDR Strains
A recent study evaluated the efficacy of this compound against multidrug-resistant Acinetobacter baumannii. The results indicated significant antibacterial activity with an MIC of . This study emphasizes the compound's potential as a therapeutic agent in treating infections caused by resistant strains .
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that administration of this compound resulted in a reduction of bacterial load in infected tissues. The compound was well-tolerated with no observed toxicity, suggesting a favorable safety profile for further development .
Research Findings Summary
| Study | Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | <0.03125 | Topoisomerase inhibition |
| Study 2 | Acinetobacter baumannii | 1 | Topoisomerase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
